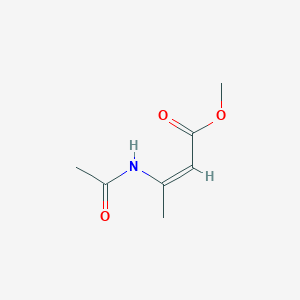![molecular formula C13H9NO B3149778 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 6781-76-6](/img/structure/B3149778.png)
6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is based on two benzene rings linked at the [1,1’] position . The InChI code for the compound “2- (6-Hydroxy- [1,1’-biphenyl]-3-carbonyl)benzoic acid” is1S/C20H14O4/c21-18-11-10-14 (12-17 (18)13-6-2-1-3-7-13)19 (22)15-8-4-5-9-16 (15)20 (23)24/h1-12,21H, (H,23,24) .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation in Synthesis
A study highlights the use of a palladium-catalyzed arylation process in the synthesis of a GABA(A) alpha(2/3)-selective agonist, demonstrating the significance of 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile derivatives in medicinal chemistry (Gauthier et al., 2005).
Liquid Crystalline Mixtures
Research on liquid crystalline mixtures includes the use of compounds related to this compound. These studies explore the transition temperature, optical texture, and molecular polarizability in such mixtures (Shahina et al., 2016).
Corrosion Inhibition
Novel quinoline derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition properties against the corrosion of iron. This research uses quantum chemical and molecular dynamics simulation approaches (Erdoğan et al., 2017).
Antioxidant Activity
A study on novel 6-hydroxychroman-2-carbonitrile compounds, closely related to this compound, investigated their antioxidant activity against myocardial phospholipid peroxidation, showing potential therapeutic applications (Janero et al., 1990).
Solvent Interaction Studies
The interaction of dihydropyridine derivatives, which include this compound analogs, in solvents like dimethyl sulfoxide, has been studied, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
Phase Behavior in Liquid Crystals
Research on 4'-w-Hexyl-Biphenyl-4-Carbonitrile (6CB) and 4'-w-Heptyl-Biphenyl-4-Carbonitrile (7CB), compounds structurally similar to this compound, focuses on their phase behavior under various temperature and pressure conditions, contributing to the understanding of liquid crystal technology (Sandmann & Würflinger, 1998).
Chemical Transformations under Nucleophilic Conditions
A study investigated the reactivity of 6-methylchromone-3-carbonitrile, similar to this compound, under nucleophilic conditions, leading to the synthesis of various heterocyclic systems, relevant in organic chemistry and pharmaceutical research (Ibrahim & El-Gohary, 2016).
Corrosion Inhibition in Mild Steel
Pyranopyrazole derivatives, structurally akin to this compound, were synthesized and evaluated as corrosion inhibitors for mild steel, indicating their potential industrial applications (Yadav et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane-bound serine hydrolase and a part of the endocannabinoid system (ECS), which comprises the cannabinoid receptors (CB1 and CB2), endogenous ligands termed endocannabinoids (anandamide and oleamide), transporters, and enzymes . FAAH plays a key role in the hydrolysis of a number of primary and secondary fatty acid amides, controlling the levels of the neuromodulatory endocannabinoids in the ECS .
Mode of Action
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile interacts with its target, FAAH, by inhibiting its function . This inhibition is achieved through the carbamylation of the catalytic nucleophilic Ser241 and the O-biaryl group as the leaving group . This interaction results in changes in the levels of neuromodulatory endocannabinoids in the ECS .
Biochemical Pathways
It is known that faah plays a key role in the hydrolysis of a number of primary and secondary fatty acid amides . Therefore, the inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound should be stored in a dry environment at room temperature for optimal stability .
Result of Action
The inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile leads to changes in the levels of neuromodulatory endocannabinoids in the ECS . This can result in various molecular and cellular effects, including analgesic, anti-inflammatory, anxiolytic, and anti-depression effects in animal models .
Análisis Bioquímico
Biochemical Properties
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes fatty acid amides, including neuromodulatory endocannabinoids . The interaction between 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile and FAAH involves the carbamylation of the catalytic nucleophilic Ser241, which leads to the inhibition of FAAH activity . This inhibition can result in increased levels of endocannabinoids, which have various physiological effects.
Cellular Effects
The effects of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile can lead to analgesic, anti-inflammatory, anxiolytic, and anti-depression effects in animal models . These effects are mediated through the endocannabinoid system, which plays a crucial role in maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of FAAH by carbamylating the catalytic nucleophilic Ser241 . This interaction prevents the hydrolysis of endocannabinoids, leading to their accumulation and prolonged action. Additionally, 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile exhibits good stability, with specific binding to FAAH observed in vivo in rats
Dosage Effects in Animal Models
The effects of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to produce beneficial effects such as analgesia and anti-inflammation . Higher doses may lead to toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic processes. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is involved in several metabolic pathways, particularly those related to the endocannabinoid system. The compound interacts with enzymes such as FAAH, which plays a key role in the hydrolysis of fatty acid amides . By inhibiting FAAH, 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile can alter metabolic flux and increase the levels of endocannabinoids, thereby influencing various physiological processes.
Transport and Distribution
The transport and distribution of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile may accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the localization of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile to the endoplasmic reticulum could enhance its interaction with FAAH and other enzymes involved in the endocannabinoid system.
Propiedades
IUPAC Name |
4-hydroxy-3-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBQQPRNWXECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)


![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)
